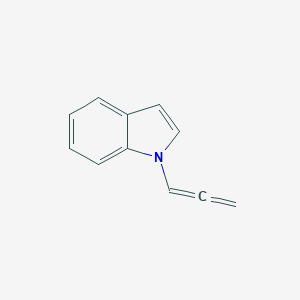

1H-INDOLE,1-(1,2-PROPADIENYL)-

Beschreibung

Structure

3D Structure

Eigenschaften

InChI |

InChI=1S/C11H9N/c1-2-8-12-9-7-10-5-3-4-6-11(10)12/h3-9H,1H2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYGQCVHHKHFTAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C=CN1C=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1h Indole,1 1,2 Propadienyl and Allied N Allenylindole Structures

Direct N-Allenylation Approaches for Indole (B1671886) Scaffolds

Direct N-allenylation involves the formation of a bond between the indole nitrogen and an allenic moiety. This can be achieved through several methods, including transition metal-catalyzed cross-coupling reactions, metal-free strategies, and condensation reactions.

Transition metals, particularly palladium, have been instrumental in forging C-N bonds. rsc.orgnih.gov Palladium-catalyzed cross-coupling reactions are a powerful tool for the N-arylation and N-alkenylation of a variety of nitrogen-containing compounds, including indoles. rsc.orgnih.gov These reactions typically involve the coupling of an indole with a suitable allenyl partner, often an allenyl halide or triflate, in the presence of a palladium catalyst and a ligand. The choice of ligand is crucial for the success of these couplings, with bulky electron-rich phosphine (B1218219) ligands often being employed. nih.govbeilstein-journals.org While direct palladium-catalyzed N-allenylation of indoles is a plausible synthetic route, much of the documented research focuses on the arylation and alkenylation of indoles. mdpi.comrsc.org

A concise route to 2-allenylindole derivatives has been developed based on the palladium-catalyzed cross-coupling of indolylborates. acs.orgdeepdyve.com Although this method functionalizes the C2 position, it highlights the utility of palladium in forming bonds between indoles and allenic systems. The development of N-selective catalytic systems remains a key challenge, as the inherent nucleophilicity of the indole ring can lead to competing C3-alkenylation. researchgate.net

Table 1: Examples of Transition Metal-Catalyzed Reactions for Indole Functionalization

| Catalyst/Metal | Reactants | Product Type | Reference |

| Palladium | Indole, Allenyl Halide/Triflate | N-Allenylindole | rsc.orgnih.gov |

| Palladium | Indolylborate, Allenic Partner | 2-Allenylindole | acs.orgdeepdyve.com |

| Rhodium(I) | Aryl Hydrazine, Allene (B1206475) | N-Allylic Indole (after Fischer Indolization) | researchgate.net |

| Ruthenium | Indole, Acrylate | C3-Alkenylindole | beilstein-journals.org |

| Gold(I) | 2-Alkynyl-N-propargylaniline | 3-Allenylindole (via rearrangement) | acs.orgacs.org |

This table is interactive and can be sorted by clicking on the column headers.

In an effort to develop more sustainable and cost-effective synthetic methods, metal-free approaches for the N-alkenylation of heterocycles have been explored. These methods often rely on the use of activating agents or specific reaction conditions to promote the desired transformation. For instance, a metal-free reductive N-alkylation of indoles using aldehydes and triethylsilane has been reported, demonstrating a broad substrate scope. acs.org While this method focuses on alkylation, it underscores the potential for developing metal-free C-N bond-forming reactions.

Another metal-free approach involves the direct C3-alkenylation of indoles using a sequential Brønsted acid/base catalysis with aliphatic aldehydes. nih.gov This highlights the reactivity of the indole nucleus and the potential for selective functionalization without the need for transition metals.

Condensation reactions provide a straightforward method for the synthesis of N-alkenylated indole derivatives. These reactions typically involve the reaction of an indole with a carbonyl compound, such as an aldehyde or ketone, often under acidic or basic conditions. nih.gov Propylphosphonic anhydride (B1165640) (T3P) has been shown to promote the condensation of N-heterocycles with ketones to yield N-alkenylated products. nih.gov The reaction is believed to proceed through the formation of an iminium ion intermediate. nih.gov

Furthermore, the condensation of indoles with aldehydes and ketones to form bis(indolyl)methanes is a well-established reaction that can be catalyzed by a variety of reagents, including Brønsted and Lewis acids. researchgate.net While not directly yielding N-allenylindoles, these condensation methods are fundamental in indole chemistry and can be adapted for the synthesis of various substituted indole derivatives.

Indirect Synthetic Routes Employing Allenic Precursors

Indirect routes to N-allenylindoles often involve the synthesis of a precursor molecule that can then undergo a rearrangement or cyclization to form the desired N-allenylindole structure.

The mdpi.commdpi.com-sigmatropic rearrangement of propargyl vinyl ethers, known as the propargyl Claisen rearrangement, is a well-established method for synthesizing functionalized allenes. csic.esrsc.org A related transformation, the aza-Cope-type rearrangement of propargyl indoles, has been noted as a pathway to produce allenols. nih.gov

A significant advancement in this area is the gold-catalyzed cascade cyclization of 2-alkynyl-N-propargylanilines. acs.orgacs.org In this reaction, a rearrangement of the N-propargyl group leads to the formation of a 3-allenylindole intermediate, which can then undergo further cyclizations. acs.org This powerful, atom-economical reaction provides access to complex fused carbazole (B46965) structures. acs.org

Allenic indoles are valuable intermediates in cascade reactions that lead to the formation of complex polycyclic structures. Gold catalysts are particularly effective in activating the allene moiety towards nucleophilic attack. unimi.it For instance, gold-catalyzed intramolecular reactions of indoles bearing a 3-alkynyl group with diols can lead to the formation of highly functionalized 3-allenylindoles. nih.govacs.org

Rhodium catalysts have also been employed in the enantioselective cyclization of 3-allenylindoles to produce functionalized vinylic spiroindolenines. researchgate.netbohrium.com These reactions demonstrate the utility of allenylindoles as precursors for constructing stereochemically rich and complex heterocyclic systems. The reactivity of the allenyl group allows for a variety of cyclization pathways, leading to diverse molecular architectures.

Reaction Mechanisms and Reactivity Profiles of N Allenylindole Derivatives

Cycloaddition Reactions Involving the 1,2-Propadienyl Moiety

The allenyl moiety in N-allenylindoles is a reactive participant in various cycloaddition reactions, acting as a two-, three-, or four-carbon component. These reactions provide efficient routes to complex heterocyclic and carbocyclic scaffolds.

Formal [3+2] Cycloadditions (e.g., with Nitrones and Imine Derivatives)

N-allenylindoles are excellent partners in [3+2] cycloaddition reactions with various 1,3-dipoles, such as nitrones and azomethine imines, leading to the formation of five-membered heterocyclic rings.

The 1,3-dipolar cycloaddition of nitrones to N-propadienyl indoles and pyrroles has been shown to proceed predominantly across the internal C1-C2 double bond of the allene (B1206475), resulting in the formation of 4-methyleneisoxazolidines researchgate.net. The regioselectivity of these reactions can be influenced by the substitution pattern of both the nitrone and the allene researchgate.netrsc.orgrsc.orgkaust.edu.sa. For instance, the reaction of N-aryl-C-(phenylcarbamoyl)nitrones with cyclic allenes occurs with strict regioselectivity rsc.org. Theoretical calculations, such as those based on Density Functional Theory (DFT), have been employed to rationalize the observed regioselectivity by analyzing the frontier molecular orbitals (FMOs) of the reactants kaust.edu.sanih.govmdpi.com.

Azomethine imines also undergo efficient [3+2] cycloaddition with N-allenyl amides. Gold(I) catalysis has been utilized to promote the reaction between various N-allenyl amides and both pyrazolidin-3-one- and dihydroisoquinoline-derived azomethine imines. These reactions yield 6-methylene bipyrazolidin-1-ones and 1-methylene hexahydropyrazolo[5,1-a]isoquinolines, respectively, in moderate to good yields rsc.org. The use of chiral catalysts can also induce enantioselectivity in these dearomative cycloadditions. For example, copper(I) catalysts with chiral ligands have been used in the enantioselective [3+2] cycloaddition of azomethine ylides with 3-nitroindoles to produce exo'-pyrroloindoline cycloadducts with high diastereoselectivity and enantioselectivity rsc.org.

Palladium-catalyzed [3+2] cycloadditions of α,β-unsaturated imines with vinylethylene carbonates have also been reported, where the imine acts as a two-atom component, leading to oxazolidine (B1195125) products mdpi.com. While not directly involving N-allenylindoles, these reactions showcase the utility of imine derivatives in cycloadditions to form five-membered rings.

| Dipole | Dipolarophile | Catalyst/Conditions | Product Type | Key Features | Reference |

| Nitrones | N-Propadienyl indoles | Thermal | 4-Methyleneisoxazolidines | Regioselective | researchgate.net |

| Azomethine imines | N-Allenyl amides | Au(I) | Bicyclic pyrazolyl compounds | Access to complex heterocycles | rsc.org |

| Azomethine ylides | 3-Nitroindoles | Cu(I)/chiral ligand | exo'-Pyrroloindolines | Dearomative, enantioselective | rsc.org |

| α,β-Unsaturated Imines | Vinylethylene carbonates | Pd(0) | Oxazolidines | Regioselective | mdpi.com |

Formal [4+2] Cycloadditions

N-allenylindoles can also participate as a 2π component in formal [4+2] cycloaddition reactions, analogous to the Diels-Alder reaction, to construct six-membered rings. These reactions often involve the indole (B1671886) ring itself acting as the 4π component, leading to dearomatized products.

Visible light-photocatalysis has been employed for the formal (4+2) cycloaddition of indole-derived bromides with alkenes or alkynes, yielding pyrido[1,2-a]indol-6(7H)-ones in a microchannel reactor under mild conditions rsc.org. While this example involves an indole derivative that is not an N-allenylindole, it highlights a modern approach to formal [4+2] cycloadditions involving the indole scaffold.

More directly relevant are dearomative (4+3) cycloaddition reactions of 3-alkenylindoles with oxyallyl cations, which have been shown to produce cyclohepta[b]indoles nih.gov. This demonstrates the capability of the indole nucleus to act as a 4π component in cycloadditions. It is conceivable that N-allenylindoles could undergo similar transformations, with the allene moiety acting as the 2π partner.

Catalyst-Dependent Regio- and Stereoselectivity in Cycloaddition Pathways

The outcome of cycloaddition reactions involving N-allenylindoles can be highly dependent on the choice of catalyst, leading to different regio- and stereoisomers from the same starting materials. This catalyst-controlled divergence is a powerful tool in organic synthesis.

A notable example is the catalyst-dependent stereodivergent and regioselective synthesis of indole-fused heterocycles through formal cycloadditions of indolyl-allenes. By switching between gold and platinum catalysts in a [3+2] cycloaddition of an allene with an indole, a complete reversal of an all-carbon quaternary stereocenter can be achieved, affording different epimeric diazabenzo[a]cyclopenta[cd]azulenes. Furthermore, using a different gold catalyst system can switch the pathway to a highly regioselective exo-type [2+2] cycloaddition uea.ac.uk.

Bismuth(III) catalysis has been shown to have a unique effect in formal cross-[4+2] cycloadditions, leading to a reversal of regioselectivity compared to chiral phosphoric acid catalysis nih.gov. This highlights the profound impact that the Lewis acidity and coordination environment of the catalyst can have on the transition state geometry and, consequently, the product distribution.

Hydrofunctionalization and Hydroarylation Reactions

Hydrofunctionalization and hydroarylation reactions of the allene moiety in N-allenylindoles provide a direct and atom-economical method for the introduction of various functional groups and aryl moieties, leading to valuable allylic indole derivatives.

Gold and platinum catalysts are particularly effective in promoting the intramolecular hydroarylation of N-allenylindoles. For instance, the platinum-catalyzed reaction of N-allenylindoles can result in the addition of two molecules of indole across the allene to form bis(indolyl)methane (BIM) derivatives uea.ac.uk. In contrast, gold catalysis often leads to the formation of 3-allylic indoles through a single indole addition uea.ac.uk.

The intramolecular hydroarylation of allenamides, which are structurally related to N-allenylindoles, has been achieved using gold(I) catalysis to construct α-vinyl substituted tetrahydroisoquinolines with high stereoselectivity nih.gov. Similarly, iron catalysis has been developed for the hydroarylation of 1,3-dienes with indoles, showcasing the utility of earth-abundant metals in such transformations rsc.org. Cobalt(III) catalysis has also been employed for the C-H bond hydroarylation of alkynes with indoles, demonstrating a rare 1,2-insertion selectivity semanticscholar.org.

The hydrofunctionalization of allenes with various nucleophiles, including N-H, C-H, and O-H bonds, is a well-established field, with palladium catalysis playing a prominent role researchgate.netresearchgate.net. These methods provide access to a wide range of allylic compounds and can be applied to N-allenylindole systems.

| Reaction | Catalyst | Reactants | Product Type | Key Features | Reference |

| Hydroarylation | Platinum(II) | N-Allenylindole, Indole | Bis(indolyl)methane | Double addition | uea.ac.uk |

| Hydroarylation | Gold(I) | N-Allenylindole | 3-Allylic indole | Single addition | uea.ac.uk |

| Intramolecular Hydroarylation | Gold(I) | Allenamides | α-Vinyl tetrahydroisoquinolines | Stereoselective | nih.gov |

| Hydroarylation | Iron | 1,3-Dienes, Indoles | Alkenyl indoles | Earth-abundant metal catalyst | rsc.org |

| Hydroarylation | Cobalt(III) | Alkynes, Indoles | Alkenyl indoles | 1,2-Insertion selectivity | semanticscholar.org |

Gold(I)-Catalyzed Hydroarylation of Allenes with Indole Nucleophiles

Gold(I) catalysts have proven to be exceptionally effective in promoting the addition of arene C-H bonds across the carbon-carbon multiple bonds of allenes. nih.gov This hydroarylation reaction offers an atom-economical route to functionalized arenes. nih.gov In the context of indoles, which are electron-rich arenes, both intermolecular and intramolecular gold(I)-catalyzed hydroarylations of allenes have been successfully developed. nih.govnih.gov

The intermolecular reaction between various indoles and monosubstituted, 1,3-disubstituted, or tetrasubstituted allenes, catalyzed by a gold(I) N-heterocyclic carbene (NHC) complex such as [IPrAuCl]/AgOTf, leads to the formation of 3-allyl-indoles in moderate to good yields. nih.govuea.ac.uk The reaction proceeds readily at room temperature. nih.gov The proposed mechanism involves the π-activation of the allene by the cationic gold(I) species, followed by a nucleophilic attack from the C3 position of the indole onto the activated allene. This attack typically occurs at the terminal or less substituted carbon of the allene, leading to a vinyl-gold intermediate. uea.ac.uk Subsequent protonolysis of the carbon-gold bond furnishes the 3-allyl-indole product and regenerates the active catalyst. unimi.it

Intramolecular versions of this reaction are also well-established. For instance, gold(I)-catalyzed intramolecular hydroarylation of 2-allenyl indoles provides a rapid and efficient pathway to 4-vinyl tetrahydrocarbazoles. acs.org The reaction is characterized by its high activity, often completing within minutes at room temperature. acs.org Similarly, N-(buta-2,3-dienyl)indoles can undergo a 6-endo-dig cyclization under gold catalysis to yield fused ring systems. unimi.it

Table 1: Examples of Gold(I)-Catalyzed Hydroarylation of Allenes with Indoles

| Catalyst System | Allene Type | Indole Nucleophile | Product Type | Reference |

| [IPrAuCl]/AgOTf | Monosubstituted | 1,2-Dimethylindole | 3-Allyl-indole | nih.gov |

| [IPrAuCl]/AgOTf | Tetrasubstituted | 1,2-Dimethylindole | 3-Allyl-indole | nih.gov |

| Au[P(t-Bu)₂(o-biphenyl)]Cl/AgOTf | 2-Allenyl indole (intramolecular) | - | 4-Vinyl tetrahydrocarbazole | acs.org |

| [Au(PPh₃)Cl]/AgSbF₆ | N-(buta-2,3-dienyl)indole (intramolecular) | - | Fused polycyclic derivative | unimi.it |

This table presents selected examples and is not exhaustive.

Intermolecular and Intramolecular Hydrofunctionalization Processes

Hydrofunctionalization of allenes, the addition of an H-X molecule (where X is a heteroatom) across the double bonds, is a highly atom-economical transformation. nih.gov Gold(I) catalysts are particularly adept at facilitating the intramolecular hydrofunctionalization of allenes with various nucleophiles, including nitrogen, oxygen, and carbon. acs.org

For N-allenyl carbamates, gold(I) catalysis enables an intramolecular exo-hydroamination, leading to the formation of substituted pyrrolidines. acs.orgacs.org These reactions are often highly efficient and can proceed with excellent enantioselectivity when chiral ligands are employed. acs.org The stereochemical outcome of these reactions can be influenced by both the catalyst and the substrate. In some cases, the chirality of the allenyl moiety can be effectively transferred to the newly formed stereocenter in the product. acs.orgacs.org

Intermolecular hydrofunctionalization of allenes with nitrogen nucleophiles is also a viable process. nih.govnih.gov Gold(I)-NHC complexes have been shown to be effective precatalysts for the intermolecular hydrofunctionalization of allenes with nitrogen nucleophiles. nih.gov This provides a direct route to allylic amines and related structures. nih.gov

Table 2: Gold(I)-Catalyzed Hydrofunctionalization of Allenes

| Reaction Type | Substrate | Nucleophile | Product | Catalyst System | Reference |

| Intramolecular Hydroamination | N-allenyl carbamate | Internal carbamate | Pyrrolidine derivative | Au[P(t-Bu)₂(o-biphenyl)]Cl/AgOTf | acs.org |

| Enantioselective Intramolecular Hydroamination | N-allenyl carbamate | Internal carbamate | Chiral pyrrolidine | [(S)-1]Au₂Cl₂/AgClO₄ | acs.org |

| Intramolecular Hydroarylation | 2-Allenyl indole | Internal indole C2 | Tetrahydrocarbazole | Au[P(t-Bu)₂(o-biphenyl)]Cl/AgOTf | acs.org |

| Intermolecular Hydrofunctionalization | Allene | Nitrogen nucleophile | Allylic amine | (1)AuCl/AgOTf | nih.gov |

This table provides illustrative examples of hydrofunctionalization reactions.

Intramolecular Rearrangements and Cycloisomerization Reactions

The structural framework of N-allenylindoles is predisposed to undergo a variety of intramolecular rearrangements and cycloisomerization reactions, providing access to complex heterocyclic architectures.

Carbometallation/Rearrangement Sequences (e.g., 5-endo-dig, 6-endo-dig Pathways)

Gold-catalyzed cyclization of indole-tethered allenes can proceed through different mechanistic pathways, often dictated by the substitution pattern and reaction conditions. A notable pathway involves a 5-endo-dig carbometallation followed by a rearrangement sequence. researchgate.net This contrasts with the more commonly observed 6-endo-dig cyclization pathway promoted by gold(I) catalysts in related systems. unimi.itresearchgate.net

For instance, the gold-catalyzed tricyclization of conjugated diynes containing an N-propargyl aniline (B41778) moiety proceeds through an initial rearrangement of the propargyl group to form an allenylindole intermediate. acs.org This is followed by a 5-endo-trig cyclization onto the allene, and a subsequent 6-endo-dig cyclization to construct the final carbazole (B46965) framework. acs.org The competition between different cyclization modes, such as 5-exo and 6-endo, can be finely tuned by the substituents and reaction conditions. nsc.ru

Base-Promoted Rearrangement and Allyl Migration

Base-promoted rearrangements offer an alternative, metal-free pathway for the transformation of allenyl systems. The isomerization of alkylallenes to conjugated 1,3-dienes can be facilitated by a base, proceeding through deprotonation to form a dienyl anion intermediate, which is then protonated to yield the rearranged product. mdpi.com

In the context of indole derivatives, base-promoted tandem cyclizations have been observed. For example, a base-promoted ring-opening and subsequent Mannich reaction can convert 2-aminotetrahydrofurans into cyclopentyl β-amino acid derivatives or cyclopentenones. nih.gov While specific examples focusing solely on base-promoted rearrangements of 1H-Indole,1-(1,2-propadienyl)- are less common in the provided literature, the general principles of base-catalyzed allene isomerization and rearrangement are well-established. mdpi.com

Cycloisomerization to Spirocyclic Indolenine Architectures

A significant and widely studied reaction of N-allenylindole derivatives is their cycloisomerization to form spirocyclic indolenines. nih.govbohrium.comsci-hub.seacs.org These spirocyclic scaffolds are important structural motifs in a variety of biologically active natural products. nih.govbohrium.comsci-hub.se

Rhodium-catalyzed enantioselective cyclization of N-allenyltryptamines and 3-allenylindoles has emerged as a powerful method for the synthesis of 6-membered vinylic spiroindolenines. nih.govbohrium.comsci-hub.seacs.org These reactions often proceed with high enantio- and diastereoselectivity, utilizing commercially available ligands and rhodium precursors. nih.govbohrium.comsci-hub.se The resulting spirocyclic indolenines are versatile intermediates that can be further transformed into other valuable structures like spirooxindoles and spiroindolines. nih.govbohrium.comsci-hub.se The development of methods for the synthesis of spirocyclic indolenines is an active area of research, with key strategies including dearomatization reactions of indoles. nih.gov

Table 3: Catalytic Cycloisomerization to Spirocyclic Indolenines

| Substrate | Catalyst System | Product | Key Features | Reference |

| N-allenyltryptamines | Rhodium/Chiral Ligand | 6-Membered Spirocyclic Indolenine | High enantio- and diastereoselectivity | nih.govbohrium.comsci-hub.se |

| 3-allenylindoles | Rhodium/Chiral Ligand | 6-Membered Spirocyclic Indolenine | High stereoselectivity, versatile products | nih.govbohrium.comsci-hub.seacs.org |

| Allenyl tryptamine (B22526) derivatives | Pd(PPh₃)₄, PCy₃, Cs₂CO₃ | Spiroindolenine | Mixture of diastereoisomers | chemrxiv.org |

This table highlights key findings in the synthesis of spirocyclic indolenines.

Carbon-Hydrogen (C-H) Activation and Functionalization Strategies

Direct C-H activation and functionalization represent a powerful and efficient approach for the synthesis and modification of complex molecules, owing to its atom and step economy. ecnu.edu.cnyale.edu Various transition metals, including gold, palladium, and manganese, have been employed to catalyze the C-H functionalization of indoles with allenes.

Manganese(I)-catalyzed regioselective C-H allenylation of indoles with propargylic carbonates provides direct access to 2-allenylindoles. nih.govchinesechemsoc.org This transformation is notable for its high regioselectivity and the potential for efficient chirality transfer. nih.gov

Gold-catalyzed reactions have also been developed for the C-H functionalization of allenylindoles. For example, gold(I)-catalyzed cyclization of 3-allene-substituted indoles can lead to dihydrocyclopenta[b]indole derivatives through a C2-H bond functionalization of the indole ring. acs.org The electronic nature of the allene substituent is crucial for this transformation. acs.org

Palladium catalysis offers another avenue for the C-H functionalization of indoles. Palladium(II)-catalyzed oxidative coupling of indole-2-carboxylic acid derivatives with allenes can afford indolo[2,3-c]pyran-1-ones via direct C-H functionalization. nih.gov Furthermore, palladium-catalyzed intramolecular alkenylation of N-allyl-1H-indole-2-carboxamides can result in C3-functionalization of the indole nucleus. beilstein-journals.org

Table 4: C-H Activation and Functionalization of Indole Derivatives with Allenes

| Metal Catalyst | Reaction Type | Indole Substrate | Allene/Precursor | Product | Reference |

| Manganese(I) | C-H Allenylation | Indole | Propargylic carbonate | 2-Allenylindole | nih.gov |

| Gold(I) | Cyclization via C2-H Functionalization | 3-Allenylindole | Internal allene | Dihydrocyclopenta[b]indole | acs.org |

| Palladium(II) | Oxidative Coupling via C-H Functionalization | Indole-2-carboxylic acid | Allene | Indolo[2,3-c]pyran-1-one | nih.gov |

| Palladium(II) | Intramolecular Alkenylation | N-allyl-1H-indole-2-carboxamide | Internal alkene | C3-functionalized indole | beilstein-journals.org |

This table summarizes different C-H activation strategies involving indole and allene moieties.

Regioselective C-H Alkenylation of Indoles Directed by Allenic Substrates

A significant strategy for the functionalization of indoles is the direct activation of C-H bonds. In the context of N-allenylindoles, or more broadly, the reaction of indoles with allenic substrates, transition metal catalysis has enabled the regioselective alkenylation of the indole core. These reactions typically involve an N-directing group on the indole and an allene as the coupling partner, which delivers the alkenyl moiety.

Rhodium(III) and Cobalt(III) catalysts have proven effective for the C-H dienylation of indoles using allenyl carbonates and acetates as coupling partners. nih.govresearchgate.net In these transformations, a directing group on the indole nitrogen, such as a pyrimidinyl or pyridinyl group, is crucial for achieving high regioselectivity, typically at the C2 position of the indole. nih.govrsc.orgrsc.org The reaction proceeds via a C-H activation step to form a five-membered rhodacycle or cobaltacycle intermediate. nih.gov Subsequent migratory insertion of the allene and a β-elimination step furnishes the C2-alkenylated indole. researchgate.net

Interestingly, the stereoselectivity of the resulting diene can be controlled. For instance, in Rh(III)-catalyzed reactions, the use of 4-aryl-2,3-allenyl carbonates leads to the thermodynamically unfavored Z-isomer. nih.govrsc.org This selectivity is attributed to a π-π stacking interaction between the N-directing group and the aryl group on the allene within the transition state. nih.govrsc.org Conversely, when 4-alkyl-2,3-allenyl carbonates are used, the E-isomer is formed. nih.gov This methodology tolerates a wide range of functional groups on both the indole and the allene partner. rsc.orgrsc.org

| Catalyst System | Indole Substrate (Directing Group) | Allene Partner | Product Stereochemistry | Yield (%) |

|---|---|---|---|---|

| [CpRhCl2]2 / AgSbF6 | N-Pyrimidinylindole | 4-Phenyl-2,3-allenyl carbonate | Z-selective | Up to 95% |

| [CpRhCl2]2 / AgSbF6 | N-Pyridinylindole | 4-Aryl-2,3-allenyl carbonate | Z-selective | Good to Excellent |

| [CpRhCl2]2 / AgSbF6 | N-Pyrimidinylindole | 4-Alkyl-2,3-allenyl carbonate | E-selective | Moderate to Good |

| [CpCo(CO)2I2] / AgSbF6 | N-Pyridinylindole | Allenyl carbinol acetate | Branched or Linear Diene | Good |

Nucleophilic Additions to the Allenyl System

The electron-deficient central carbon and the terminal double bonds of the allenyl group in N-allenylindoles make it a prime target for nucleophilic attack. Indoles themselves, being strong nucleophiles, can participate in these additions, leading to complex molecular architectures.

Gold and platinum catalysts are particularly effective in activating the allene moiety towards nucleophilic attack. unimi.it For instance, gold(I) catalysts can activate electron-deficient allenes, allowing for the nucleophilic addition of an external indole molecule. researchgate.net This typically occurs at the terminal carbon of the allene, leading to the formation of 3-allyl-indoles as single E-isomers. researchgate.net

Asymmetric Nucleophilic Additions Utilizing Chiral Allene Components

A sophisticated application of nucleophilic addition involves the use of optically pure allenylindoles to transfer chirality to the product. This strategy leverages the axial chirality of the allene to induce stereoselectivity in the newly formed stereocenters. Gold-catalyzed intermolecular nucleophilic additions of indoles to chiral allenes have been shown to proceed with a high degree of chirality transfer. unimi.it

In these reactions, a chiral gold(I) catalyst can be used to facilitate the hydroarylation of chiral 2-allenylindoles, leading to the synthesis of enantioenriched tetrahydrocarbazoles. unimi.it The reaction mechanism involves the π-activation of the allene by the gold catalyst, followed by the nucleophilic attack of the indole C3-position, and subsequent cyclization. The chirality inherent in the starting allene dictates the facial selectivity of the addition, resulting in a product with high enantiomeric excess.

| Catalyst | Chiral Substrate | Nucleophile | Product | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Chiral Gold(I) Complex | Chiral 2-Allenylindole | Intramolecular (Indole C3) | Tetrahydrocarbazole | High |

| Au[P(tBu)₂(o-biphenyl)]Cl / AgOTf | C3-Allenylindoles | Intramolecular (Indole C2) | Dihydrocarbazoles | up to >99% ee |

Double Nucleophilic Additions Mediated by Metal Carbene Intermediates

A more complex transformation involves the double nucleophilic addition to the allenyl system, often proceeding through a metal carbene intermediate. Platinum and gold catalysts can mediate the cyclization of C3-linked allenylindoles, which, instead of undergoing simple protonolysis, generate a reactive platinum or gold carbene intermediate. dntb.gov.ua This carbene can then be trapped by a second external nucleophile.

This tandem carbocyclization/nucleophilic addition sequence allows for the synthesis of highly functionalized tetrahydrocarbazoles. dntb.gov.ua A notable feature of this reaction is its divergent regioselectivity based on the nature of the nucleophile. Carbon-based nucleophiles tend to add at one position, while nitrogen-based nucleophiles, such as azoles, add at a different position of the intermediate, leading to constitutional isomers. dntb.gov.ua When another indole molecule acts as the external nucleophile, this method provides access to structures containing both a tetrahydrocarbazole and a bis(indolyl)methane motif. dntb.gov.ua

| Catalyst | Substrate | External Nucleophile | Product Type | Yield |

|---|---|---|---|---|

| PtCl₂ | C3-Allenylindole | Carbon Nucleophiles (e.g., malonates) | Functionalized Tetrahydrocarbazole (Isomer A) | Good to Excellent |

| PtCl₂ | C3-Allenylindole | Nitrogen Nucleophiles (e.g., azoles) | Functionalized Tetrahydrocarbazole (Isomer B) | Good to Excellent |

| PtCl₂ | C3-Allenylindole | Indole | Tetrahydrocarbazole-bis(indolyl)methane hybrid | Good |

Radical Additions to Allenyl Indoles

The allenyl group is also susceptible to attack by radical species. The regioselectivity of radical addition to allenes is influenced by the nature of the radical and the substitution pattern of the allene. nih.gov Additions can occur at the terminal carbon to generate a vinylic radical or at the central carbon to form a more stable allylic radical. nih.govnih.gov

In the context of N-allenylindole derivatives, intramolecular radical additions are particularly relevant. The generation of a nitrogen-centered radical on an amide or aniline tethered to an allene can initiate a cyclization cascade. nih.gov For example, amidyl radicals, which are electrophilic, can be generated under mild photoredox conditions and add to the central carbon of the allene to form an allyl radical. nih.govnih.gov This intermediate can then be trapped or undergo further reactions to yield various nitrogen heterocycles. A copper(I)-catalyzed aerobic oxidative radical cyclization of N-hydroxyaminoallenes involves the attack of an oxygen-centered radical onto the central allene carbon to form an allylic radical intermediate, which ultimately leads to substituted quinolines. nih.gov These intramolecular processes serve as excellent models for the potential reactivity of N-allenylindoles under radical conditions, suggesting a pathway to fused heterocyclic systems.

| Reaction Type | Radical Precursor | Initiation / Catalyst | Key Intermediate | Product Class |

|---|---|---|---|---|

| Amidyl Radical Cyclization | N-Allenyl Amide | Photoredox Catalysis | Allyl Radical | Lactams |

| Oxidative Radical Cyclization | N-Hydroxyaminoallene | Cu(I) / O₂ | Allylic Radical | Quinolines |

| Aryl Radical Cyclization | Allenyl Aryl Iodide | SmI₂ | Vinyl or Allyl Radical | Indoles / Dihydroindoles |

Catalytic Strategies in the Synthesis and Transformation of N Allenylindoles

Gold Catalysis in Allenylindole Chemistry

Gold catalysts, particularly gold(I) complexes, are highly effective in activating the allene (B1206475) functionality of N-allenylindoles due to their strong affinity for π-systems. This activation facilitates nucleophilic attacks, initiating cyclization cascades that lead to a variety of indole-based structures.

Key transformations catalyzed by gold include:

Cycloisomerization: Gold-catalyzed cycloisomerization of N-allenylindoles can produce various fused-ring systems. For instance, N-tethered allenylindoles undergo cycloisomerization to form products that tolerate additional functional groups. researchgate.net

Annulations: In the presence of gold catalysts, N-allenylindoles can undergo annulation reactions. For example, the cyclization of N-allenylindoles has been used to construct dihydropyrroloindole skeletons via a 5-exo cyclization. rsc.org

[3+2] and [2+2] Cycloadditions: Depending on the reaction conditions, gold catalysis can direct N-allenylindoles towards different cycloaddition pathways, yielding indole-fused tricyclic systems. nih.gov

Asymmetric Cycloisomerization: Chiral gold catalysts have been employed for the asymmetric construction of pyrido[1,2-a]-1H-indole derivatives from optically active N-allenylindoles, proceeding with an efficient transfer of axial chirality to central chirality. rsc.orgnih.gov

A notable application is the synthesis of pyrido[1,2-a]-1H-indoles, which are core motifs in many biologically active alkaloids. rsc.orgresearchgate.net The gold-catalyzed intramolecular cycloisomerization of N-1,3-disubstituted allenylindoles provides direct access to these valuable scaffolds under mild conditions. rsc.org

Table 1: Gold-Catalyzed Cycloisomerization of Racemic N-allenylindoles

| Entry | Catalyst System | Solvent | Time (h) | Yield (%) | Ref |

|---|---|---|---|---|---|

| 1 | IPrAuCl/AgSbF₆ | Toluene | 12 | 70 | rsc.org |

| 2 | IPrAuCl/AgSbF₆ | CH₂Cl₂ | 12 | 91 | rsc.org |

| 3 | IPrAuCl/AgSbF₆ | CHCl₃ | 12 | 95 | rsc.orgnih.gov |

| 4 | AuCl(PPh₃)/AgNTf₂ | Toluene | 14 | 61 | rsc.org |

Palladium Catalysis in Allenylindole Transformations

Palladium catalysts are versatile tools for functionalizing N-allenylindoles, primarily through cross-coupling and cyclization reactions. These transformations often involve the formation of a π-allylpalladium intermediate, which can then react with various partners.

Palladium-catalyzed reactions of N-allenylindoles include:

Hydroamination: The intramolecular palladium-catalyzed hydroamination of 2-indolyl allenamides has been developed. The proposed mechanism involves the formation of a palladium hydride intermediate, which then undergoes insertion of the allene group to form a π-allyl-Pd(II) complex, leading to the cyclized product. beilstein-journals.org

Cyclization/Amination: N-allyl-1H-indole-2-carboxamides can undergo palladium-catalyzed cyclization to form β-carbolinones or pyrazino[1,2-a]indoles, depending on the reaction conditions. beilstein-journals.org

C-H Functionalization: While not directly involving the allene of N-allenylindole, palladium catalysis is crucial for C-H functionalization of the indole (B1671886) core, which can be a complementary strategy for building complex molecules. nih.govsnnu.edu.cn

Platinum Catalysis in Allenylindole Reactivity

Platinum catalysts offer a complementary approach to gold and palladium for activating N-allenylindoles. Both platinum(II) and platinum(IV) species can catalyze unique cyclization and rearrangement reactions.

Platinum-catalyzed transformations include:

Intramolecular Alkylation: Platinum(II) chloride has been shown to catalyze the intramolecular alkylation of indoles with unactivated olefins, a reaction that proceeds via nucleophilic attack of the indole on a platinum-complexed olefin. nih.gov This principle can be extended to the cyclization of allenylindoles.

Annulations: Platinum(IV) chloride (PtCl₄) has been used as a catalyst for the annulation of allenes to form six-membered ring fused furans. researchgate.net Similar reactivity can be anticipated with N-allenylindoles for the construction of fused-indole systems.

Hydrofunctionalization: "Donor-acceptor" type platinum catalysts have been developed for the highly efficient hydroalkoxylation and hydroamination of unactivated alkenes, showcasing platinum's ability to facilitate the addition of O-H and N-H bonds. nih.gov This methodology is relevant for potential intermolecular reactions with N-allenylindoles.

Heterobimetallic catalysis, combining platinum and gold, has also been explored for tandem reactions involving allenylindoles, highlighting the potential for synergistic catalytic effects. researchgate.net

Rhodium Catalysis in Allenylindole Cyclizations

Rhodium catalysts are particularly effective in mediating cycloaddition and cycloisomerization reactions of N-allenylindoles, enabling the stereoselective synthesis of complex polycyclic indole derivatives.

Key rhodium-catalyzed reactions include:

Stereoselective Cyclization: Rhodium catalysts, in combination with chiral ligands, facilitate the highly enantio- and diastereoselective cyclization of N-allenyltryptamines to form 6-membered spirocyclic indolenines. bohrium.comsci-hub.senih.govacs.orgacs.org These products are valuable building blocks for synthesizing spirooxindoles and spiroindolines. sci-hub.seacs.org

Allylic Addition: The rhodium-catalyzed cyclization often proceeds via an allylic addition mechanism. A proposed catalytic cycle involves the formation of a rhodium(III) hydride complex, hydrometalation of the allene to create an allyl-rhodium(III) intermediate, followed by nucleophilic attack from the indole ring. acs.org

This methodology is noted for its high atom economy, the use of low loadings of commercially available ligands, and its robustness, even being scalable to the gram level. bohrium.com

Table 2: Rhodium-Catalyzed Cyclization of Allenylindoles

| Substrate Type | Catalyst System | Product | Stereoselectivity | Ref |

|---|---|---|---|---|

| 3-allenylindole | Rh(I) precursor / Chiral ligand | 5-membered spirocycle | Good | sci-hub.se |

| N-allenyltryptamine | Rh(I) precursor / Chiral ligand | 6-membered spirocycle | High (e.g., 95:5 er, 13:1 dr) | sci-hub.se |

Other Transition Metal Catalysis (e.g., Copper, Manganese, Cobalt, Indium)

A variety of other transition metals have been successfully employed to catalyze transformations of N-allenylindoles and related systems, each offering unique reactivity.

Copper: Copper-catalyzed reactions are used for various C-F bond formations and have been applied in the functionalization of indoles. beilstein-journals.org Copper catalysis is also effective in multicomponent radical cascade cyclizations of enynes. mdpi.com

Manganese: Manganese catalysts have been used for C-H allenylation to synthesize 2-allenylindoles. researchgate.net They are also known to facilitate C-H azidation reactions. nih.gov

Cobalt: Cobalt complexes can catalyze the synthesis of α,β-unsaturated γ-thio γ-lactone derivatives through the reaction of alkynes and thiols, involving CO insertion into a cobalt-alkyne complex. mdpi.com

Indium: Indium catalysts are mentioned in the context of chalcogenative heterocyclization reactions. mdpi.com

Nickel: Nickel catalysts are used for the C-H alkylation of indoles with unactivated alkyl chlorides, proceeding through a single-electron transfer (SET) process. semanticscholar.org Nickel can also catalyze the enantioselective allenylation of phosphine (B1218219) oxides. nih.gov

Lewis Base Catalysis (e.g., Phosphine Catalysis)

Nucleophilic phosphine catalysis provides a powerful metal-free strategy for activating allenes. rsc.orgnih.gov The phosphine catalyst adds to the central carbon of the allene, generating a zwitterionic intermediate that can engage in various annulation reactions.

This strategy is highly effective for synthesizing functionalized carbocycles and heterocycles. rsc.org The reaction of allenoates with electrophiles like imines can lead to [3+2] annulation, producing substituted pyrrolines. nih.gov While direct examples with N-allenylindole as the substrate are less common in the provided context, the principles of phosphine catalysis with allenoates are broadly applicable. escholarship.orgrsc.org

Metal-Free Catalysis and Reaction Conditions

Metal-free catalytic systems and specific reaction conditions offer alternative pathways for the synthesis and transformation of allenylindoles.

Brønsted Acid Catalysis: Brønsted acids can catalyze the direct nucleophilic substitution of tertiary propargylic alcohols with 2-aryl-substituted indoles, leading to the formation of 3-allenylindole derivatives. researchgate.net

Fluoride-Ion Catalysis: Tetrabutylammonium fluoride (B91410) (TBAF) has been used as a catalyst for the site-selective synthesis of C(3)-allenyl-(1H)-indoles. This metal-free approach involves a cascade sequence of intramolecular hydroamination, desilylation, and a sigmatropic rearrangement. rsc.org

Borane (B79455) Catalysis: The borane catalyst B(C₆F₅)₃ can be used for the direct C3-alkylation of indoles, avoiding common side reactions. bohrium.com

Iodine Catalysis: Iodine can be used as an inexpensive and non-toxic catalyst for the C3-alkylation of indoles with alkylidene and arylidene malonates. bohrium.com

These metal-free methods provide valuable and often more environmentally friendly alternatives to transition metal-based protocols. rsc.org

Theoretical and Computational Investigations of 1h Indole,1 1,2 Propadienyl Chemistry

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Pathways

Density Functional Theory (DFT) has become a important tool for elucidating the complex reaction mechanisms of organic compounds. openaccessjournals.comosti.gov For molecules like 1H-Indole,1-(1,2-propadienyl)-, DFT calculations can map out potential energy surfaces for various transformations, identifying the most plausible reaction pathways.

Research on related systems, such as the cycloaddition reactions of allenes, demonstrates the power of DFT in predicting reaction outcomes. researchgate.net For instance, in the 1,3-dipolar cycloaddition of propadienyl cation derivatives with various partners, DFT calculations have been used to explore the potential mechanisms and regioselectivity. researchgate.net These studies often reveal that reactions can proceed through different pathways, and DFT helps in discerning the kinetically and thermodynamically favored routes. researchgate.net

In the context of 1H-Indole,1-(1,2-propadienyl)-, DFT studies would likely focus on several key reaction types:

Cycloaddition Reactions: The allenyl group is a versatile partner in cycloadditions. DFT calculations can model the concerted or stepwise nature of these reactions, for example, in [2+2] or [4+2] cycloadditions. rsc.org The calculations would involve locating the transition states and intermediates for each possible pathway. rsc.org

Isomerization: The isomerization of the allenyl group to a more stable propargyl or conjugated diene system is a potential reaction pathway. DFT can be employed to calculate the energy barriers associated with such isomerizations, often involving 1,3-hydride shifts. researchgate.netresearchgate.net

Metal-Catalyzed Reactions: Iron-catalyzed cross-coupling reactions, for instance, have been studied using DFT to understand the FeI/FeII/FeIII catalytic cycles. nih.gov For 1H-Indole,1-(1,2-propadienyl)-, DFT could model the oxidative addition, transmetalation, and reductive elimination steps involved in such transformations, providing a detailed molecular-level understanding. nih.govpku.edu.cn

A hypothetical DFT study on the cycloaddition of 1H-Indole,1-(1,2-propadienyl)- with a dienophile would investigate the frontier molecular orbitals (FMOs) to predict the initial interactions and regioselectivity. The subsequent steps would involve calculating the geometries and energies of the transition states and any intermediates to construct a complete free energy profile of the reaction. osti.gov

Energetic and Stereochemical Analyses of Reaction Intermediates and Transition States

A critical aspect of computational chemistry is the detailed analysis of the energies and structures of intermediates and transition states, which governs the kinetics and stereochemical outcome of a reaction. academie-sciences.fryoutube.com

For reactions involving 1H-Indole,1-(1,2-propadienyl)-, computational studies would focus on:

Activation Energies: By calculating the energy difference between the reactants and the transition state, the activation energy (ΔG‡) can be determined. This value is crucial for predicting the reaction rate. For example, in a nickel-catalyzed desymmetric cyclization, DFT calculations have shown that different pathways can have significantly different activation barriers, thus determining the favored product. pku.edu.cn

Stereochemistry: The three-dimensional arrangement of atoms in transition states often dictates the stereochemistry of the final product. For reactions creating new chiral centers, DFT can be used to compare the energies of the diastereomeric transition states. The transition state with the lower energy will lead to the major stereoisomer. For instance, in NHC-catalyzed [2+2] cycloadditions, the formation of two new chiral centers leads to four possible stereoisomers, and DFT has been instrumental in identifying the rate- and stereoselectivity-determining step. rsc.org

The table below illustrates a hypothetical energetic profile for a reaction of 1H-Indole,1-(1,2-propadienyl)-, showing the relative free energies of key species along the reaction coordinate.

| Species | Description | Relative Free Energy (kcal/mol) |

| Reactants | 1H-Indole,1-(1,2-propadienyl)- + Dienophile | 0.0 |

| TS1 | Transition state for Path A | +25.4 |

| Intermediate A | Intermediate in Path A | +10.2 |

| TS2 | Transition state for Path B | +22.1 |

| Product | Cycloadduct | -15.8 |

This is a hypothetical data table for illustrative purposes.

In Silico Studies of Molecular Reactivity Descriptors and Electronic Properties

In silico studies, particularly those employing DFT, are highly effective in calculating various molecular descriptors that predict the reactivity and electronic nature of a molecule. mdpi.commass-analytica.com For 1H-Indole,1-(1,2-propadienyl)-, these descriptors provide a quantitative measure of its chemical behavior.

Key global reactivity descriptors include: mdpi.comresearchgate.netresearchgate.net

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO) are fundamental. E_HOMO relates to the ability to donate electrons (nucleophilicity), while E_LUMO relates to the ability to accept electrons (electrophilicity).

HOMO-LUMO Gap: The energy difference (ΔE = E_LUMO - E_HOMO) is an indicator of chemical stability. A smaller gap generally implies higher reactivity. researchgate.net

Ionization Potential (IP) and Electron Affinity (EA): These can be approximated using Koopmans' theorem (IP ≈ -E_HOMO, EA ≈ -E_LUMO).

Chemical Hardness (η) and Softness (S): Hardness is a measure of resistance to change in electron distribution (η ≈ (E_LUMO - E_HOMO)/2). Softness is the reciprocal of hardness (S = 1/η) and indicates higher reactivity. nih.gov

Electronegativity (χ): This measures the power of an atom or group to attract electrons (χ ≈ -(E_HOMO + E_LUMO)/2). researchgate.net

Electrophilicity Index (ω): This global index quantifies the electrophilic power of a molecule (ω = μ²/2η, where μ is the electronic chemical potential). mdpi.com

Below is a table of hypothetical calculated reactivity descriptors for 1H-Indole,1-(1,2-propadienyl)-.

| Descriptor | Value (eV) | Interpretation |

| E_HOMO | -5.87 | Indicates electron-donating ability |

| E_LUMO | -0.98 | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.89 | Suggests moderate reactivity |

| Chemical Hardness (η) | 2.45 | Measure of stability |

| Chemical Softness (S) | 0.41 | Measure of reactivity |

| Electronegativity (χ) | 3.43 | Electron-attracting tendency |

| Electrophilicity Index (ω) | 2.40 | Indicates electrophilic character |

This is a hypothetical data table for illustrative purposes. Actual values would be obtained from specific DFT calculations.

Computational Prediction of Regioselectivity and Stereoselectivity in Allenylindole Reactions

Computational chemistry provides powerful tools for predicting the selectivity of chemical reactions, a cornerstone of modern organic synthesis. nih.govrsc.org For reactions involving 1H-Indole,1-(1,2-propadienyl)-, predicting regioselectivity (where on a molecule a reaction occurs) and stereoselectivity (the spatial orientation of the products) is crucial.

Regioselectivity: In reactions such as cycloadditions, the allenyl moiety offers multiple reaction sites. DFT and FMO theory can be used to predict the most likely site of attack. researchgate.net For example, in a 1,3-dipolar cycloaddition, the dipole can add across either the C1'-C2' or the C2'-C3' double bond of the propadienyl group. By analyzing the orbital coefficients of the HOMO of the indole (B1671886) and the LUMO of the reacting partner (or vice versa), the preferred regiochemistry can often be rationalized. researchgate.net Furthermore, calculating the activation energies for all possible regioisomeric transition states provides a more quantitative prediction. pku.edu.cn

Stereoselectivity: As discussed earlier, the relative energies of diastereomeric transition states determine the stereochemical outcome. For allenylindoles, which can possess axial chirality, predicting the facial selectivity of an approaching reagent is a key challenge. Computational models can build the transition state structures for attack from either face of the molecule and calculate their respective energies to predict the major enantiomer or diastereomer.

Machine learning models are also emerging as a tool for predicting regio- and site-selectivity in organic reactions, trained on large datasets of known reactions. nih.govrsc.org Such models could potentially be applied to the reactions of allenylindoles to provide rapid predictions of selectivity. nih.gov

Synthetic Applications and Broader Relevance of N Allenylindoles

in the Construction of Polycyclic Indole (B1671886) Derivatives

The compound 1H-Indole,1-(1,2-propadienyl)-, commonly known as N-allenylindole, serves as a versatile and reactive building block in organic synthesis. Its unique allenic functionality, directly attached to the indole nitrogen, provides a gateway to a diverse array of complex, fused, and spirocyclic indole architectures. These structures are often found in the core of biologically active natural products and pharmaceutically relevant molecules. Catalytic transformations, particularly those employing transition metals like gold and rhodium, have proven highly effective in harnessing the reactivity of N-allenylindoles for the construction of intricate polycyclic systems.

Carbazoles and Dihydrocarbazoles

While many strategies for carbazole (B46965) synthesis involve the cyclization of C3-allenylindoles, the underlying principles of allene-indole cycloaddition are fundamental. chim.itcsic.es Gold-catalyzed reactions are prominent in this area. For instance, the cyclization of C3-allenylindoles can lead to dihydrocarbazoles (DHCs). chim.itcsic.es Similarly, C2-allenylindoles can be transformed into tetrahydrocarbazoles (THCs). chim.itcsic.es

A notable method for accessing the carbazole skeleton involves the gold-catalyzed intramolecular hydroarylation of (Z)-2-(enynyl)indoles, which are related precursors. organic-chemistry.org Furthermore, tandem reactions initiated by the cyclization of indole-tethered propargyl alcohols can produce carbazoles, proceeding through allene (B1206475) intermediates. organic-chemistry.org A metal-free approach using ammonium (B1175870) iodide promotes a formal [2+2+2] annulation of indoles, ketones, and nitroolefins to yield highly substituted carbazoles. organic-chemistry.org

| Reaction Type | Precursor Type | Catalyst/Reagent | Product | Reference |

| Carbocyclization | C3-Allenylindoles | Au[P(tBu)2(obiphenyl)]Cl / AgOTf | Dihydrocarbazoles (DHCs) | chim.itcsic.es |

| Carbocyclization | C2-Allenylindoles | Au[P(tBu)2(obiphenyl)]Cl / AgOTf | Tetrahydrocarbazoles (THCs) | chim.itcsic.es |

| Iodocyclization/Aromatization | Indole-tethered propargyl alcohol | NIS | Iodocarbazoles | organic-chemistry.org |

| Annulation | Indoles, Ketones, Nitroolefins | NH4I | Substituted Carbazoles | organic-chemistry.org |

Spirocyclic Indolenines and Related Structures (Spirooxindoles, Spiroindolines)

N-allenylindoles, particularly N-allenyltryptamines, are key substrates in the synthesis of spirocyclic indolenines. A highly enantio- and diastereoselective rhodium-catalyzed cyclization of N-allenyltryptamines has been developed to produce 6-membered spirocyclic indolenines. bohrium.comacs.orgsci-hub.senih.gov This methodology is advantageous due to its use of a relatively inexpensive rhodium precursor and commercially available ligands. bohrium.comacs.org The resulting spirocyclic indolenines are valuable intermediates that can be readily converted into functionalized spirooxindoles and spiroindolines, which are core structures in many natural products with pharmacological properties. bohrium.comsci-hub.senih.govnih.gov

The scalability of this rhodium-catalyzed reaction has been demonstrated on a gram scale, highlighting its practical utility. bohrium.com The process exhibits high atom economy and robustness. bohrium.com The synthesized spirocyclic indolenines can undergo further transformations without loss of optical purity. bohrium.com For example, they can be easily oxidized at the imine moiety to access the spirooxindole scaffold. sci-hub.se

A similar rhodium-catalyzed tandem spirocyclization/reduction of 3-allenylindoles using a Hantzsch ester as a reductant also provides access to vinylic spiroindolines with excellent yields and stereoselectivity. researchgate.net

| Substrate | Catalyst System | Product | Key Features | Reference |

| N-Allenyltryptamines | Rhodium precursor and chiral ligand (e.g., derived from BINAP) | 6-membered Spirocyclic Indolenines | Highly enantio- and diastereoselective; scalable | bohrium.comacs.orgsci-hub.se |

| 3-Allenylindoles | Rhodium catalyst / Hantzsch ester | Vinylic Spiroindolines | Tandem spirocyclization/reduction; excellent stereoselectivity | researchgate.net |

| Indole-tethered propargyl alcohol | Ag(I) catalysts | Spirocyclic Indolenines | Catalyst-dependent selective synthesis | organic-chemistry.org |

Oxazino-indolones and Fused Heterocycles

N-allenylindoles are instrumental in constructing N-fused polycyclic indole derivatives. nih.gov A gold(I)-catalyzed intramolecular hydrocarboxylation of indole-2-carboxylic acids featuring N-tethered allenyl units provides a direct route to 3,4-dihydro-1H- bohrium.comnih.govoxazino[4,3-a]indol-1-ones. unibo.it This catalytic approach is a significant advancement, as previous methods often required harsh conditions or stoichiometric additives. unibo.it The reaction proceeds under mild conditions and tolerates a wide range of functional groups on the indole core, including both electron-donating and electron-withdrawing substituents, affording the oxazino-indolones in high yields. unibo.it

Another important transformation is the iodonium-induced cyclization of N-allenylindoles. thieme-connect.de Using N-iodosuccinimide (NIS) as an electrophilic iodine source, N-allenylindoles undergo a 6-endo cyclization to form iodinated dihydropyrido[1,2-a]indoles. thieme-connect.de This iodocarbocyclization proceeds under very mild conditions. The reaction mechanism involves the selective complexation of the iodine cation to the terminal double bond of the allene, followed by nucleophilic attack of the indole ring. thieme-connect.de Similarly, gold-catalyzed cycloisomerization of N-1,3-disubstituted allenyl indoles also affords pyrido[1,2-a]-1H-indoles. researchgate.net

| Substrate | Catalyst/Reagent | Product | Reaction Type | Reference |

| N-allenyl indole-2-carboxylic acids | [Au(I)] catalyst (e.g., 3,5-(CF3)2–C6H3–ImPyAuSbF6) | C(2)-fused Oxazino-indolones | Intramolecular Hydrocarboxylation | unibo.it |

| N-allenylindoles | N-Iodosuccinimide (NIS) | Iododihydropyrido[1,2-a]indoles | Iodocarbocyclization (6-endo) | thieme-connect.de |

| N-1,3-disubstituted allenyl indoles | IPrAuCl/AgSbF6 | Pyrido[1,2-a]-1H-indoles | Cycloisomerization | researchgate.net |

Cyclopentennelated and Diazabenzo[a]cyclopenta[cd]azulene Indoles

The construction of cyclopentennelated indoles can be achieved through cascade cyclizations of allene-containing precursors. Thermal, photochemical, or copper(I)-mediated cyclizations of 1-(2-azidophenyl)-3-alkenylallenes lead to the formation of 2,3-cyclopentennelated indole products. nih.gov The reaction proceeds through indolidene intermediates, whose subsequent electrocyclization determines the regioselectivity of the annulation. nih.gov While this specific example does not start from a simple N-allenylindole, it demonstrates the utility of the allene functionality in forming cyclopentane (B165970) rings fused to the indole core.

Information specifically detailing the synthesis of Diazabenzo[a]cyclopenta[cd]azulene indoles directly from 1H-Indole,1-(1,2-propadienyl)- was not found in the provided search results.

Pyrroloisoquinolines and Other Complex Indole-Fused Architectures

The reactivity of N-allenylindoles has been exploited to build various complex, fused heterocyclic systems. As mentioned previously, the gold-catalyzed or iodonium-induced cyclization of N-allenylindoles provides access to the pyrido[1,2-a]indole core. thieme-connect.deresearchgate.net This tricyclic scaffold is present in numerous natural products, including strychnine (B123637) and tronocarpine. thieme-connect.de

The synthesis of N-fused polycyclic indole derivatives can also be achieved via ruthenium(II)-catalyzed C-H bond activation and intramolecular hydroarylation, starting from appropriately substituted indole precursors. nih.gov While not directly employing N-allenylindoles, these advanced strategies highlight the ongoing efforts to construct complex indole-fused architectures. nih.govnih.gov

Formation of Tetracyclic Indole Derivatives Incorporating Quaternary Stereocenters

The synthesis of tetracyclic indole derivatives, particularly those containing challenging quaternary stereocenters, represents a significant area of research. arabjchem.org Gold-catalyzed cascade reactions are powerful tools for this purpose. researchgate.net For instance, the treatment of 2-alkynyl-N-propargylanilines with a gold catalyst can trigger a cascade involving indole formation, rearrangement of the propargyl group to an allene, and subsequent nucleophilic cyclizations to afford tetracyclic fused carbazoles. acs.org

In a related strategy, gold-catalyzed cyclization of indoles bearing a nucleophilic functional group and an alkynyl chain can lead to tetracyclic indolines in a single step with high yields. researchgate.net Furthermore, palladium-catalyzed intramolecular tandem dearomatization of indole derivatives has been shown to be a highly diastereoselective and atom-economical method for assembling structurally diverse tetracyclic indoline (B122111) scaffolds that feature vicinal tertiary and quaternary stereocenters. arabjchem.org The creation of acyclic all-carbon quaternary stereocenters at the C3-position of indoles has also been achieved through CuH-catalyzed allylation using 1,1-disubstituted allenes. mit.edu

| Methodology | Catalyst | Precursor Type | Product Feature | Reference |

| Cascade Annulation | Palladium(II) Acetate / Cu2O | N-halobenzoyl o-haloaniline derivatives | Tetracyclic indolines with vicinal tertiary and quaternary stereocenters | arabjchem.org |

| Tricyclization Cascade | Gold(I) | N-propargylanilines with conjugated diynes | Tetracyclic fused carbazoles | acs.org |

| Hydroarylation/Nucleophilic Addition | Gold(I) | Indoles with alkynyl chain and nucleophilic group | Tetracyclic indolines | researchgate.net |

| C3-Allylation | Copper Hydride (CuH) | N-(benzoyloxy)indazoles and 1,1-disubstituted allenes | Indazoles with C3-quaternary stereocenters | mit.edu |

Precursors for the Synthesis of Biologically Relevant Chemical Scaffolds

N-Allenylindoles serve as versatile building blocks for the synthesis of a variety of heterocyclic scaffolds that are core components of many biologically active natural products and pharmaceutical agents. rsc.org The reactivity of the allene moiety, often harnessed through transition-metal catalysis, allows for the efficient construction of intricate polycyclic systems.

Gold, palladium, and rhodium catalysts have been extensively used to mediate the cyclization and cycloaddition reactions of allenylindoles. rsc.orgchim.it For instance, gold-catalyzed reactions of allenylindoles can lead to the formation of diverse indole-fused scaffolds. rsc.org Depending on the reaction conditions and the substitution pattern of the allenylindole, different modes of cyclization can be achieved, including 5-exo, 6-endo, and 6-exo annulations, as well as [2+2] and [3+2] cycloadditions. rsc.org

One of the most significant applications of allenylindoles is in the synthesis of carbazoles . chim.itbohrium.com The carbazole framework is a key structural motif found in numerous natural products and synthetic compounds with a wide range of biological activities. chim.itrsc.org Transition metal-catalyzed cyclization reactions of indole-tethered allenes provide a direct and efficient route to the carbazole skeleton under mild conditions. chim.itbohrium.com

Furthermore, gold-catalyzed cycloisomerization of N-1,3-disubstituted allenyl indoles has been developed to produce pyrido[1,2-a]-1H-indoles . rsc.org These scaffolds are present in many biologically active alkaloids. rsc.org This method has been shown to be compatible with a variety of functional groups and can proceed with excellent yields and enantioselectivities when using enantio-enriched starting materials. rsc.org

Rhodium-catalyzed cyclization of N-allenyltryptamines and 3-allenylindoles offers a pathway to functionalized vinylic spiroindolenines . These spirocyclic structures are considered important building blocks for the synthesis of numerous natural products with biological activities.

The versatility of allenylindoles as precursors is highlighted in the synthesis of various complex molecules, as illustrated by the selected examples in the table below.

| Starting Material Type | Catalyst/Reagent | Scaffold Synthesized | Significance of Scaffold |

| Indole-tethered allenes | Gold or Silver Salts | Carbazole | Found in natural products, polymers, dyes, and light-emitting devices. chim.itbohrium.com |

| N-1,3-Disubstituted allenyl indoles | IPrAuCl/AgSbF₆ | Pyrido[1,2-a]-1H-indole | Core motif in many biologically active alkaloids. rsc.org |

| N-Allenyltryptamines | Rhodium complexes | Spirocyclic indolenines | Building blocks for spirooxindoles and spiroindolines in natural products. |

| Tryptamine-derived allenamides | Gold complexes | Tetrahydrocarbolines | Important structural motif in medicinal chemistry. chim.it |

Contributions to Advanced Materials Research for Specific Chemical Properties

The utility of N-allenylindoles extends beyond medicinal chemistry into the realm of materials science. This is primarily through their role as precursors to carbazole-containing materials, which exhibit intriguing photophysical and electrochemical properties. chim.itresearchgate.net These properties make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs), conductive polymers, and dye-sensitized solar cells (DSSCs). chim.itresearchgate.netnih.gov

Carbazole derivatives are known for their high thermal stability, good hole-transporting properties, and intense blue luminescence, which are desirable characteristics for materials used in optoelectronic devices. nih.gov The electrical and optical properties of carbazole-based materials can be fine-tuned by introducing different functional groups at various positions on the carbazole ring. researchgate.net

The synthesis of these functionalized carbazoles can be achieved through methods involving allenylindole intermediates. chim.itacs.org The subsequent derivatization allows for the creation of materials with tailored properties for specific applications. For example, carbazole derivatives are used as building blocks for D-A (donor-acceptor) conjugated polymers in nonlinear optical materials and as organic photoconductors in OLEDs. nih.gov

The table below presents key electrochemical and optical data for two synthesized carbazole derivative monomers, demonstrating the tunability of their properties for potential use in optoelectronic devices. researchgate.net

| Compound | HOMO (eV) | LUMO (eV) | E_g (eV) | Absorption (λ_max, nm) | Emission (λ_max, nm) |

| Monomer IIa | -5.25 | -2.13 | 3.12 | 338, 324, 292 | 368, 385 |

| Monomer IIIa | -5.31 | -2.09 | 3.22 | 340, 326, 293 | 369, 386 |

| Data sourced from cyclic voltammetry and optical absorption measurements. researchgate.net |

The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels, along with the energy gap (E_g), are critical parameters that determine the performance of materials in electronic devices. researchgate.net The ability to synthesize and modify carbazole derivatives, which can be accessed through allenylindole chemistry, underscores the contribution of this class of compounds to the advancement of functional organic materials.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1H-indole derivatives with propargyl/allene substituents, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis often involves nucleophilic substitution or transition metal-catalyzed coupling. For example, 1-(piperidin-1-ylmethyl)-1H-indole derivatives can be synthesized via Mannich-type reactions using formaldehyde and piperidine under reflux conditions in ethanol, achieving yields of 65–85% . Protective groups (e.g., Boc, triisopropylsilyl) are critical for regioselectivity; triisopropylsilyl-protected indoles enable boronylation at the 4-position for cross-coupling reactions . Reaction optimization (solvent, temperature, catalyst) is essential to minimize byproducts like over-alkylated species.

Q. How can spectroscopic techniques (NMR, HR-MS) be used to confirm the structure of 1H-indole,1-(1,2-propadienyl)- derivatives?

- Methodological Answer :

- ¹H NMR : Distinct signals for the indole NH proton (δ 8.2–9.0 ppm, absent if protected) and propadienyl protons (δ 5.0–6.5 ppm as multiplet or doublet) confirm substitution .

- ¹³C NMR : Propadienyl carbons appear at δ 90–110 ppm (sp² carbons) and δ 190–210 ppm (allene carbons) .

- HR-MS : Exact mass analysis (e.g., m/z 399.45 for triisopropylsilyl-protected boronate derivatives) validates molecular formulas .

Advanced Research Questions

Q. What strategies address regioselectivity challenges in introducing substituents to the indole core, particularly at the 1-position?

- Methodological Answer :

- Protective Group Strategy : Using bulky groups (e.g., triisopropylsilyl) directs electrophilic substitution to less hindered positions (e.g., 4- or 5-position) .

- Transition Metal Catalysis : Palladium-mediated cross-coupling with propargyl halides enables selective 1-position functionalization. For example, Suzuki-Miyaura coupling with 4-borylated indoles achieves >90% regioselectivity under inert conditions .

- Computational Modeling : DFT calculations predict reactive sites by analyzing electron density maps (e.g., Fukui indices) to guide synthetic design .

Q. How can contradictory data on the stability of 1-(propadienyl)-indole derivatives under acidic/basic conditions be resolved?

- Methodological Answer :

- Controlled Stability Studies : Monitor degradation via HPLC under varying pH (e.g., 1M HCl vs. NaOH). For example, triisopropylsilyl groups hydrolyze rapidly in acidic media, while Boc groups degrade in basic conditions .

- Kinetic Analysis : Arrhenius plots quantify activation energy for decomposition, revealing pH-dependent degradation pathways .

- Alternative Protective Groups : Replace Boc with acetyl or tosyl groups for improved stability in specific pH ranges .

Q. What computational methods are effective in predicting the reactivity of 1H-indole,1-(1,2-propadienyl)- in cycloaddition reactions?

- Methodological Answer :

- Frontier Molecular Orbital (FMO) Theory : HOMO-LUMO gaps predict reactivity in Diels-Alder reactions. Propadienyl indoles with low LUMO energies (~-1.5 eV) react faster with electron-rich dienes .

- Molecular Dynamics (MD) Simulations : Simulate transition states for [2+2] cycloadditions to identify steric hindrance from substituents (e.g., methyl groups at C3 reduce reactivity by 40%) .

Q. How do structural modifications (e.g., electron-withdrawing/donating groups) influence the biological activity of 1H-indole derivatives in medicinal chemistry contexts?

- Methodological Answer :

- SAR Studies : Introduce substituents (e.g., sulfonyl, methoxy) and assay activity. For example, 1-(arylsulfonyl)-1H-indole derivatives show enhanced 5-HT6 receptor binding (IC₅₀ < 10 nM) due to improved hydrophobicity .

- In Silico Docking : Use AutoDock Vina to model interactions with target proteins (e.g., 5-HT6 receptor). Methoxy groups at C5 increase π-π stacking with Phe residue in the binding pocket .

Data Interpretation and Validation

Q. How should researchers reconcile discrepancies in reported biological activity data for 1H-indole derivatives across studies?

- Methodological Answer :

- Meta-Analysis : Compare assay conditions (e.g., cell lines, IC₅₀ protocols). For instance, antiparasitic activity of 4(1H)-quinolone prodrugs varies by >50% between Plasmodium falciparum strains .

- Dose-Response Curves : Replicate experiments with standardized concentrations (e.g., 0.1–100 µM) to identify outliers .

- Orthogonal Assays : Validate hits using both in vitro (e.g., enzyme inhibition) and in vivo models (e.g., murine malaria) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.